Diethyl 2-((dimethylamino)methylene)-3-oxosuccinate
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Overview
Description
Diethyl 2-((dimethylamino)methylene)-3-oxosuccinate is an organic compound with a complex structure that includes ester, amine, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((dimethylamino)methylene)-3-oxosuccinate can be synthesized through a multi-step process. One common method involves the condensation of diethyl oxalate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((dimethylamino)methylene)-3-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 2-((dimethylamino)methylene)-3-oxo-4-hydroxysuccinate, while reduction can produce diethyl 2-((dimethylamino)methylene)-3-hydroxysuccinate .
Scientific Research Applications
Diethyl 2-((dimethylamino)methylene)-3-oxosuccinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 2-((dimethylamino)methylene)-3-oxosuccinate involves its ability to participate in nucleophilic and electrophilic reactions. The compound’s ester and ketone groups can undergo nucleophilic attack, while the dimethylamino group can act as a nucleophile in various reactions. These properties enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis((dimethylamino)methylene)cyclopentanone: This compound shares the dimethylamino and methylene groups but has a different core structure.
Methylamino- and dimethylaminoquinolines: These compounds contain dimethylamino groups and are used in various chemical and medicinal applications.
Uniqueness
Diethyl 2-((dimethylamino)methylene)-3-oxosuccinate is unique due to its combination of ester, ketone, and dimethylamino functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
diethyl (2Z)-2-(dimethylaminomethylidene)-3-oxobutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-5-16-10(14)8(7-12(3)4)9(13)11(15)17-6-2/h7H,5-6H2,1-4H3/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIKBFHOBIGERI-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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